molecular formula C14H10O5 B6401010 3-(3-Carboxyphenyl)-5-hydroxybenzoic acid CAS No. 1261899-18-6

3-(3-Carboxyphenyl)-5-hydroxybenzoic acid

Cat. No.: B6401010
CAS No.: 1261899-18-6
M. Wt: 258.23 g/mol
InChI Key: RFZSKXBUIZRMGF-UHFFFAOYSA-N
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Description

3-(3-Carboxyphenyl)-5-hydroxybenzoic acid is an aromatic carboxylic acid with a hydroxyl group and a carboxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Carboxyphenyl)-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the hydrothermal self-assembly method, which uses metal chlorides and N-donor ancillary ligands such as 2,2’-bipyridine or 1,10-phenanthroline . The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar hydrothermal methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Carboxyphenyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(3-Carboxyphenyl)-5-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Carboxyphenyl)-5-hydroxybenzoic acid involves its interaction with molecular targets and pathways. For instance, its cytotoxic effects may be mediated through the inhibition of specific enzymes or the induction of oxidative stress in cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

IUPAC Name

3-(3-carboxyphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-12-6-10(5-11(7-12)14(18)19)8-2-1-3-9(4-8)13(16)17/h1-7,15H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZSKXBUIZRMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689891
Record name 5-Hydroxy[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-18-6
Record name 5-Hydroxy[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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